molecular formula C8H10O2 B3031645 3-(Hydroxymethyl)-5-methylphenol CAS No. 606488-95-3

3-(Hydroxymethyl)-5-methylphenol

Cat. No. B3031645
CAS RN: 606488-95-3
M. Wt: 138.16 g/mol
InChI Key: SDJQWNMVKBEBSJ-UHFFFAOYSA-N
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Description

The hydroxymethyl group consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .


Synthesis Analysis

The synthesis of compounds with hydroxymethyl groups can involve various methods. For example, the Richter cyclization was used for the synthesis of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones .


Molecular Structure Analysis

The molecular structure of compounds with hydroxymethyl groups can be complex. For instance, X-ray analysis revealed that 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones exist as dimers in their crystal state, wherein two molecules are linked by intermolecular double and bifurcated hydrogen bonds .


Chemical Reactions Analysis

Hydroxymethylation is a chemical reaction that installs the CH2OH group. The transformation can be implemented in many ways and applies to both industrial and biochemical processes .


Physical And Chemical Properties Analysis

Physical properties include characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume. Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

Mechanism of Action

The mechanism of action of compounds with hydroxymethyl groups can vary depending on the specific compound and its biological or chemical context .

Safety and Hazards

Safety and hazards associated with compounds containing hydroxymethyl groups can vary. For example, certain compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research and applications involving hydroxymethyl groups are vast. They can be used to enhance the pharmacological effects of drugs, prodrugs, active metabolites, and compounds of natural origin .

properties

IUPAC Name

3-(hydroxymethyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-2-7(5-9)4-8(10)3-6/h2-4,9-10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJQWNMVKBEBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592468
Record name 3-(Hydroxymethyl)-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-5-methylphenol

CAS RN

606488-95-3
Record name 3-(Hydroxymethyl)-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-5-methylphenol
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3-(Hydroxymethyl)-5-methylphenol
Reactant of Route 5
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Reactant of Route 6
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